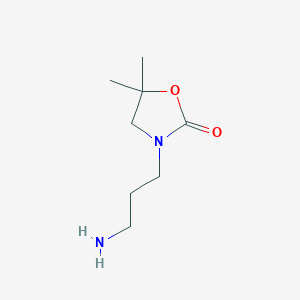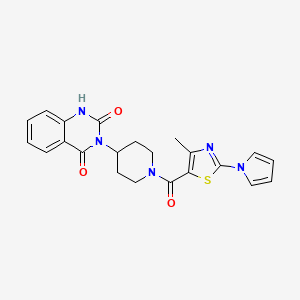
3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazoline diones and their derivatives, including compounds with complex substituents such as thiazole, piperidine, and pyrrol, have been widely studied due to their significant biological activities and potential applications in medicinal chemistry. These compounds are known for exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves condensation reactions of aromatic aldehydes with quinazoline dione derivatives in the presence of catalysts like piperidine. For instance, substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones are synthesized through the condensation of aromatic aldehydes with 3-methyl-1H-pyrimido[6,1-b]quinazoline1,10(4H)-diones derivatives, indicating a methodological approach that could potentially be applied or adapted for the synthesis of the target molecule (Vidule, 2011).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by their heterocyclic fused rings, which can significantly impact their chemical reactivity and interaction with biological targets. Advanced analytical techniques like FT-IR, NMR, and mass spectroscopy are typically employed to confirm the structure of synthesized compounds, offering insights into the possible structural analysis of the target molecule (Halim & Ibrahim, 2021).
Aplicaciones Científicas De Investigación
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline and its derivatives, including 3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, have been extensively studied for their broad spectrum of biological activities. These compounds are critical in the development of novel medicinal agents due to their presence in over 200 naturally occurring alkaloids and their adaptable nucleus for bioactive moiety introduction. Quinazoline derivatives have shown promise in combating antibiotic resistance through their antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The ongoing exploration of these compounds in medicinal chemistry aims to overcome solubility challenges and enhance bioavailability, which are major hurdles in the journey from a lead compound to a drug (Tiwary et al., 2016).
Optoelectronic Applications
Research on quinazoline derivatives extends beyond medicinal chemistry into the field of optoelectronics. These compounds have been utilized in developing electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. Quinazoline derivatives are instrumental in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Their potential in nonlinear optical materials and colorimetric pH sensors highlights the versatility of quinazoline-based compounds in technological applications (Lipunova et al., 2018).
Environmental and Chemical Transformations
Quinazoline-2,4(1H,3H)-diones play a role in environmental sustainability through CO2 conversion. Ionic liquids, with their unique properties such as low vapor pressures and high thermal and chemical stabilities, serve as effective catalysts for converting CO2 into value-added chemicals like quinazoline-2,4(1H,3H)-diones. This process not only addresses the challenge of atmospheric CO2 reduction but also opens avenues for synthesizing valuable chemical compounds from greenhouse gases (Zhang et al., 2023).
Propiedades
IUPAC Name |
3-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-18(31-22(23-14)26-10-4-5-11-26)20(29)25-12-8-15(9-13-25)27-19(28)16-6-2-3-7-17(16)24-21(27)30/h2-7,10-11,15H,8-9,12-13H2,1H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRBLJVMGUZKOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)N4C(=O)C5=CC=CC=C5NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

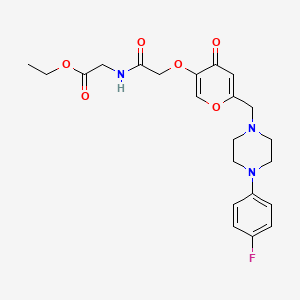
![Ethyl 1-(1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)piperidine-4-carboxylate](/img/structure/B2497027.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2497028.png)
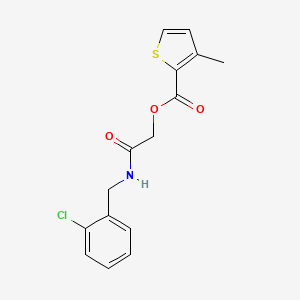
![[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2497030.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[(2-hydroxyphenyl)methyl][(oxolan-2-yl)methyl]amino}acetamide](/img/structure/B2497032.png)
![{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}trimethylazanium iodide](/img/structure/B2497036.png)

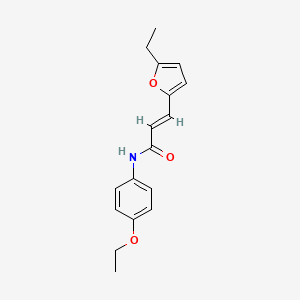
![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2497039.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2497041.png)
